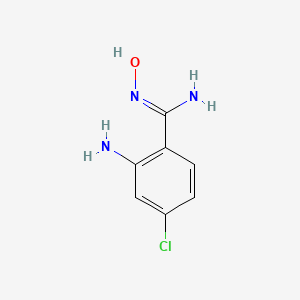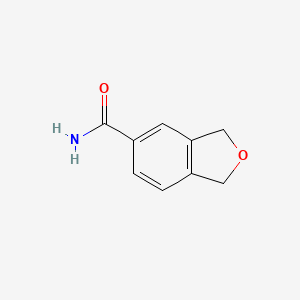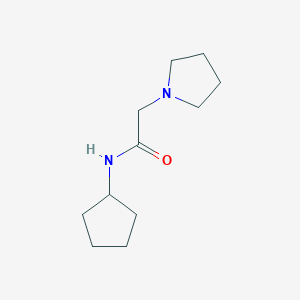
2-amino-4-chloro-N'-hydroxybenzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4-chloro-N'-hydroxybenzenecarboximidamide, also known as CHIR-99021, is a small molecule inhibitor that has gained significant attention in the field of stem cell research. It is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3) that plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用机制
2-amino-4-chloro-N'-hydroxybenzenecarboximidamide exerts its effects by inhibiting GSK-3, which is a serine/threonine kinase that regulates the activity of various signaling pathways, including the Wnt/beta-catenin pathway. GSK-3 phosphorylates beta-catenin, leading to its degradation and inhibition of Wnt signaling. By inhibiting GSK-3, 2-amino-4-chloro-N'-hydroxybenzenecarboximidamide stabilizes beta-catenin and activates Wnt signaling, which promotes cell proliferation and differentiation.
Biochemical and Physiological Effects:
In addition to its effects on stem cells, 2-amino-4-chloro-N'-hydroxybenzenecarboximidamide has been shown to have various biochemical and physiological effects. It has been reported to improve glucose metabolism and insulin sensitivity in diabetic mice by activating the Wnt signaling pathway. Moreover, 2-amino-4-chloro-N'-hydroxybenzenecarboximidamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages. Additionally, 2-amino-4-chloro-N'-hydroxybenzenecarboximidamide has been shown to improve cognitive function in mouse models of Alzheimer's disease by promoting the survival and differentiation of neural stem cells.
实验室实验的优点和局限性
2-amino-4-chloro-N'-hydroxybenzenecarboximidamide has several advantages as a research tool. It is a potent and selective inhibitor of GSK-3, which makes it a valuable tool for studying the role of GSK-3 in various cellular processes. Moreover, 2-amino-4-chloro-N'-hydroxybenzenecarboximidamide has low toxicity and can be used at relatively low concentrations. However, 2-amino-4-chloro-N'-hydroxybenzenecarboximidamide has some limitations. It is not stable in aqueous solutions and can degrade over time, which can affect its potency. Additionally, 2-amino-4-chloro-N'-hydroxybenzenecarboximidamide can have off-target effects on other kinases, which can complicate the interpretation of experimental results.
未来方向
Despite the significant progress made in the field of stem cell research using 2-amino-4-chloro-N'-hydroxybenzenecarboximidamide, there is still much to be explored. One potential future direction is the development of more potent and selective GSK-3 inhibitors that can overcome the limitations of 2-amino-4-chloro-N'-hydroxybenzenecarboximidamide. Moreover, further studies are needed to investigate the long-term effects of 2-amino-4-chloro-N'-hydroxybenzenecarboximidamide on stem cell differentiation and function. Additionally, the potential applications of 2-amino-4-chloro-N'-hydroxybenzenecarboximidamide in other areas, such as cancer research and regenerative medicine, warrant further investigation.
合成方法
The synthesis of 2-amino-4-chloro-N'-hydroxybenzenecarboximidamide involves the reaction of 2-amino-4-chlorophenol with ethyl carbamate in the presence of an acid catalyst, followed by the addition of hydroxylamine hydrochloride to form the final product. The purity of the compound can be achieved through recrystallization or chromatographic techniques.
科学研究应用
2-amino-4-chloro-N'-hydroxybenzenecarboximidamide has been extensively studied for its potential applications in stem cell research. It has been shown to enhance the self-renewal and proliferation of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), while maintaining their pluripotency and differentiation potential. Moreover, 2-amino-4-chloro-N'-hydroxybenzenecarboximidamide has been used to generate specific cell types, such as neural progenitor cells, cardiomyocytes, and pancreatic beta cells, from stem cells. Additionally, 2-amino-4-chloro-N'-hydroxybenzenecarboximidamide has been shown to improve the efficiency of gene editing and reprogramming techniques, making it a valuable tool in genetic engineering.
属性
IUPAC Name |
2-amino-4-chloro-N'-hydroxybenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c8-4-1-2-5(6(9)3-4)7(10)11-12/h1-3,12H,9H2,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYOXCBJFMGGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)N)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-chloro-N'-hydroxybenzenecarboximidamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-2-[[5-(1,1-dioxothiolan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7517903.png)
![4-(acetamidomethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7517911.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B7517927.png)
![N-(2-morpholin-4-yl-1-phenylethyl)-2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7517932.png)
![4-cyano-N-[2-oxo-2-(propylamino)ethyl]benzamide](/img/structure/B7517941.png)
![1-Ethyl-3-[(3-fluoro-4-methylphenyl)methyl]-1-(thiophen-2-ylmethyl)urea](/img/structure/B7517952.png)
![2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-[1-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7517960.png)

![[4-(Benzimidazol-1-yl)phenyl]-[4-(2-pyrrolidin-1-ylethyl)piperazin-1-yl]methanone](/img/structure/B7517972.png)
![N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7517993.png)
![N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methyl-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B7517994.png)
![8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B7517999.png)

